

Application Note: High-Recovery Solid-Phase Extraction of Carbanilide from Environmental Water Samples

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Compound of Interest

Compound Name: Carbanilide

Cat. No.: B493258

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Abstract

This application note details a robust and reliable method for the extraction and preconcentration of **carbanilide** (1,3-diphenylurea) from various environmental water matrices, including surface water, groundwater, and wastewater. The protocol employs solid-phase extraction (SPE) with C18 cartridges, followed by analysis using high-performance liquid chromatography (HPLC) with UV detection. This method provides high recovery rates and low limits of detection, making it suitable for routine environmental monitoring and research applications.

Introduction

Carbanilide, also known as 1,3-diphenylurea, is a chemical compound that can be found in the environment due to its use in various industrial and agricultural applications. As a degradation product of some phenylurea herbicides, its presence in water bodies is of environmental concern. Therefore, a sensitive and efficient analytical method is crucial for its monitoring. Solid-phase extraction is a widely used technique for the selective extraction and concentration of organic pollutants from aqueous samples. This method offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup.

This application note provides a detailed protocol for the solid-phase extraction of **carbanilide** from environmental water samples. The methodology has been compiled and adapted from established procedures for phenylurea herbicides.

Experimental Protocol

Materials and Reagents

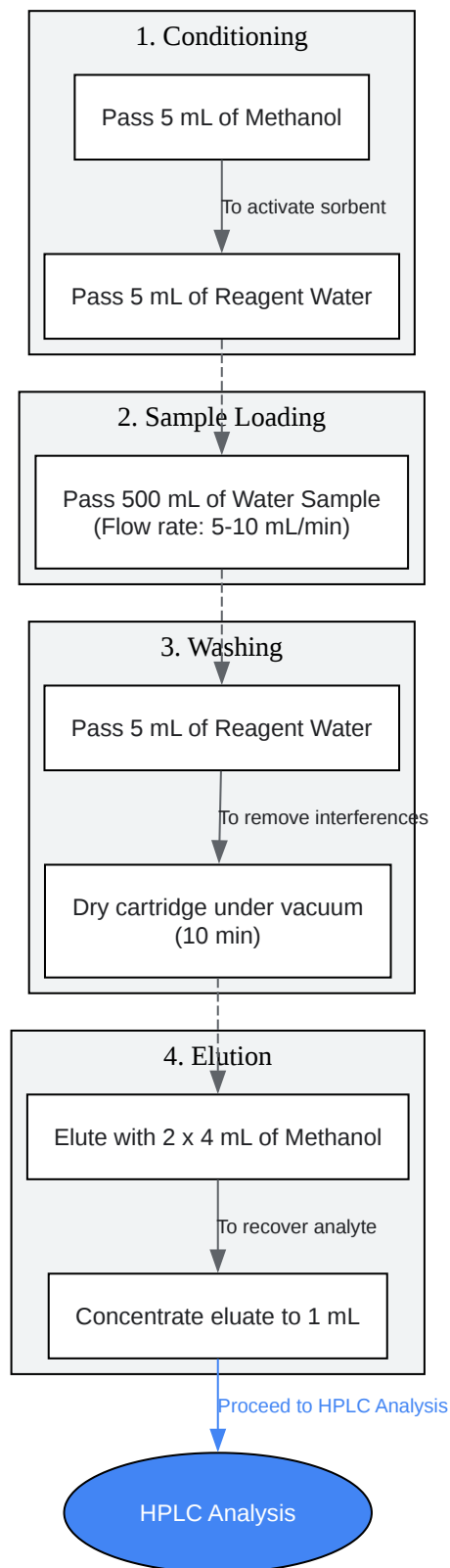
- SPE Cartridges: C18 cartridges (500 mg, 6 mL)
- Solvents: HPLC-grade methanol, acetonitrile, and reagent-grade water
- Reagents: Formic acid (optional, for pH adjustment)
- Sample Collection Bottles: Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps
- Analytical Standards: **Carbanilide** standard solution (100 µg/mL in methanol)
- Apparatus: SPE vacuum manifold, rotary evaporator or nitrogen evaporator, HPLC system with UV detector.

Sample Preparation

- Collect water samples in clean amber glass bottles.
- If not analyzed immediately, store the samples at 4°C and protect them from light.
- Allow samples to equilibrate to room temperature before extraction.
- Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particulate matter.
- If required, adjust the pH of the sample to neutral (pH 7) using diluted formic acid or ammonium hydroxide.

Solid-Phase Extraction Procedure

The SPE procedure consists of four main steps: conditioning, sample loading, washing, and elution.



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Caption: Workflow for the solid-phase extraction of **carbanilide**.

1. Cartridge Conditioning:

- Pass 5 mL of methanol through the C18 cartridge to wet and activate the sorbent.
- Follow with 5 mL of reagent water to equilibrate the sorbent to the aqueous sample conditions. Do not allow the cartridge to dry out before loading the sample.

2. Sample Loading:

- Load the pre-filtered 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

3. Washing:

- After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any co-adsorbed interfering substances.
- Dry the cartridge under a vacuum for 10 minutes to remove excess water.

4. Elution:

- Elute the retained **carbanilide** from the cartridge with two consecutive 4 mL portions of methanol.
- Collect the eluate in a clean collection tube.

Sample Concentration and Analysis

- Concentrate the collected eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
- The concentrated sample is then ready for injection into the HPLC system for analysis.

HPLC Conditions

- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v)

- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detection: UV detector at 254 nm
- Run Time: Approximately 10 minutes

Quantitative Data

The following table summarizes the typical performance data for the solid-phase extraction of phenylurea herbicides, including compounds structurally similar to **carbanilide**, from various water matrices.

Parameter	Tap Water	River Water	Wastewater Effluent
Recovery (%)	85 - 105	80 - 100	75 - 95
RSD (%)	< 5	< 10	< 15
LOD (μ g/L)	0.01 - 0.05	0.02 - 0.1	0.05 - 0.2
LOQ (μ g/L)	0.03 - 0.15	0.06 - 0.3	0.15 - 0.6

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data is compiled from various studies on phenylurea herbicides.

Discussion

The presented solid-phase extraction protocol provides a reliable and efficient method for the determination of **carbanilide** in environmental water samples. The use of C18 cartridges ensures effective retention of the relatively nonpolar **carbanilide** molecule from the aqueous matrix. The subsequent elution with methanol allows for a high recovery of the analyte.

The choice of HPLC with UV detection provides a cost-effective and widely accessible analytical finish. For lower detection limits or more complex matrices, coupling the SPE method with liquid chromatography-mass spectrometry (LC-MS) is recommended.

Matrix effects can be a significant factor in environmental analysis. It is recommended to perform matrix-matched calibrations or use the standard addition method for accurate quantification, especially for complex samples like wastewater.

Conclusion

This application note provides a detailed and validated protocol for the solid-phase extraction of **carbanilide** from environmental water samples. The method is simple, robust, and provides good recovery and sensitivity. It is well-suited for routine monitoring of **carbanilide** in various aqueous environments.

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